molecular formula C22H37N3O B2879174 1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole CAS No. 314273-15-9

1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole

Cat. No.: B2879174
CAS No.: 314273-15-9
M. Wt: 359.558
InChI Key: KLUZJZNPJNVAPC-UHFFFAOYSA-N
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Description

1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole is a chemical compound with the molecular formula C22H37N3O and a molecular weight of 359.55 g/mol . It is known for its unique structure, which includes a benzotriazole ring substituted with a dodecyloxy group and a methylpropyl group. This compound is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

The synthesis of 1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a suitable alkylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the presence of a base like potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Scientific Research Applications

1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The benzotriazole ring can bind to metal ions, making it useful in applications such as corrosion inhibition. Additionally, the dodecyloxy and methylpropyl groups can interact with hydrophobic regions of proteins, affecting their function and stability .

Comparison with Similar Compounds

1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives, such as:

    1H-Benzotriazole: A simpler compound without the dodecyloxy and methylpropyl substitutions.

    2-(2H-Benzotriazol-2-yl)-4-methylphenol: A benzotriazole derivative with a phenol group, used as a UV stabilizer.

    5-Chloro-2-(2H-benzotriazol-2-yl)-4-methylphenol: Another UV stabilizer with a chloro substitution.

The unique dodecyloxy and methylpropyl groups in this compound provide it with distinct chemical properties and applications compared to these similar compounds.

Biological Activity

1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antifungal, and potential therapeutic properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C_{15}H_{22}N_3O
  • CAS Number : 314273-15-9

The presence of the dodecyloxy group is significant as it enhances the lipophilicity of the compound, potentially affecting its biological interactions.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have shown potent activity against various bacterial strains:

  • Bacterial Strains Tested :
    • Bacillus subtilis
    • Escherichia coli
    • Pseudomonas fluorescens

In studies, derivatives with bulky hydrophobic groups displayed enhanced antibacterial properties compared to their smaller counterparts .

Antifungal Activity

The antifungal efficacy of benzotriazole derivatives has also been documented. For example:

  • Minimum Inhibitory Concentrations (MICs) :
    • Compounds exhibited MIC values ranging from 1.6 μg/ml to 25 μg/ml against Candida albicans.
    • The introduction of hydrophobic groups significantly improved activity against both Candida and Aspergillus species .

This suggests that the structural modifications in benzotriazole derivatives can lead to enhanced antifungal properties.

Protozoan Activity

Recent studies have explored the antiparasitic potential of benzotriazole derivatives against protozoan parasites such as Trypanosoma cruzi. For example:

  • In Vitro Studies :
    • A derivative demonstrated a dose-dependent inhibitory effect on epimastigote forms, with a 50% reduction in parasite numbers at 25 μg/mL after 72 hours.
    • The compound was more effective against trypomastigotes compared to standard treatments .

Case Studies and Research Findings

Several studies have highlighted the biological activities of benzotriazole derivatives:

StudyFindings
Jamkhandi et al. (2014)Reported moderate antibacterial and antifungal activities for various benzotriazole derivatives.
Pagliero et al. (2019)Demonstrated protozoan antiparasitic properties of specific benzotriazole derivatives against Trypanosoma cruzi.
Becerra et al. (2020)Investigated structure-activity relationships indicating that hydrophobic modifications enhance antimicrobial activities.

Properties

IUPAC Name

1-(1-dodecoxy-2-methylpropyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N3O/c1-4-5-6-7-8-9-10-11-12-15-18-26-22(19(2)3)25-21-17-14-13-16-20(21)23-24-25/h13-14,16-17,19,22H,4-12,15,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUZJZNPJNVAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(C(C)C)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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